2-Chloro-1-(5-phenyl-3-quinoxalin-5-yl-3,4-dihydropyrazol-2-yl)ethanone
Description
2-Chloro-1-(5-phenyl-3-quinoxalin-5-yl-3,4-dihydropyrazol-2-yl)ethanone (molecular formula: C₁₉H₁₅ClN₄O) is a heterocyclic compound featuring a dihydropyrazole core fused with a quinoxaline moiety and a phenyl substituent. The molecule contains a chiral center at the C5 position of the dihydropyrazole ring, as noted in its stereochemical descriptor (5R) .
Properties
IUPAC Name |
2-chloro-1-(5-phenyl-3-quinoxalin-5-yl-3,4-dihydropyrazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O/c20-12-18(25)24-17(11-16(23-24)13-5-2-1-3-6-13)14-7-4-8-15-19(14)22-10-9-21-15/h1-10,17H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVUQOIRXYABFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CCl)C3=C4C(=CC=C3)N=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Chloro-1-(5-phenyl-3-quinoxalin-5-yl-3,4-dihydropyrazol-2-yl)ethanone is a novel chemical entity with potential therapeutic applications. This article provides a detailed examination of its biological activity, synthesizing findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 350.8 g/mol . The compound features a chloro group, a quinoxaline moiety, and a dihydropyrazole structure, which are known to confer various biological activities.
Anticancer Activity
Recent studies have demonstrated that quinoxaline derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have shown promising results in inhibiting tumor cell lines. Specifically, derivatives containing the quinoxaline scaffold were evaluated for their cytotoxic effects against various cancer types. The results indicated that these compounds can achieve higher inhibitory effects than standard chemotherapeutic agents like doxorubicin while maintaining low toxicity to normal cells (IC50 values > 100 µg/mL) .
Antimicrobial Activity
Quinoxaline derivatives have also been recognized for their antimicrobial properties. Studies indicate that the synthesized compounds demonstrate high degrees of inhibition against both Gram-positive and Gram-negative bacterial strains. This dual activity as anticancer and antimicrobial agents positions them as versatile candidates for further development in therapeutic applications .
Enzyme Inhibition
In addition to their anticancer and antimicrobial activities, some derivatives of this compound have been studied for their ability to inhibit key enzymes involved in metabolic disorders. For example, molecular dynamics studies revealed that certain derivatives interact effectively with α-amylase and α-glucosidase enzymes, which are critical in carbohydrate metabolism. These interactions suggest potential applications in treating conditions like type 2 diabetes mellitus (T2DM) .
Summary of Biological Activities
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Anticancer Efficacy : A study involving quinoxaline derivatives revealed that specific modifications led to enhanced cytotoxicity against breast cancer cell lines compared to traditional treatments.
- Antimicrobial Trials : Clinical trials assessing the antibacterial effects of quinoxaline-based compounds showed promising results against multi-drug resistant strains, indicating their potential as new antibiotics.
- Diabetes Management : Research on enzyme inhibitors derived from quinoxalines demonstrated significant reductions in blood glucose levels in diabetic animal models, suggesting their utility in managing T2DM.
Scientific Research Applications
Pharmaceutical Research
The compound is of interest in pharmaceutical research due to its potential therapeutic applications. Some notable areas include:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties, as indicated by in vitro studies that evaluate its effects on cancer cell lines .
Research indicates that 2-Chloro-1-(5-phenyl-3-quinoxalin-5-yl-3,4-dihydropyrazol-2-yl)ethanone may possess various biological activities such as:
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in animal models, which could have implications for treating inflammatory diseases .
Mechanistic Studies
Understanding the mechanisms through which this compound exerts its effects can lead to the development of novel therapeutic agents. Research into its interaction with biological targets is ongoing.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- In Vitro Anticancer Studies : A study conducted using the National Cancer Institute's 60-cell line screening protocol demonstrated promising anticancer activity against various cancer types .
- Inflammatory Response Evaluation : In animal models, the compound's ability to inhibit carrageenan-induced edema has been documented, showcasing its anti-inflammatory potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole and Tetrazole Cores
Compound A : 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives
- Structure: These derivatives (e.g., compounds 22–28 in ) replace the dihydropyrazole-quinoxaline system with a tetrazole ring. The aryl group at position 1 of the tetrazole and the piperidine substituent at position 2 distinguish them from the target compound .
- Synthesis : Synthesized via sequential reactions starting from aryl anilines, sodium azide, and triethyl orthoformate to form tetrazoles, followed by chloroacetylation and piperidine substitution .
- Key Differences: Aromaticity: Tetrazole rings are more electron-deficient than dihydropyrazoles, altering electronic properties. Substituent Effects: Piperidine introduces basicity and steric bulk, absent in the target compound’s chloroethanone group.
Compound B : Pyrazol-1-yl Methanones with Thiophene Substituents
- Structure: Compounds like (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone () feature pyrazole cores linked to thiophene derivatives instead of quinoxaline .
- Synthesis: Generated via cyclocondensation of malononitrile or ethyl cyanoacetate with sulfur and triethylamine in 1,4-dioxane .
- Key Differences: Heterocyclic Diversity: Thiophene moieties confer distinct electronic profiles compared to quinoxaline’s fused benzene-pyrazine system.
Physicochemical and Reactivity Comparisons
Reactivity Insights :
- Electrophilicity: The chloroethanone group in the target compound is more reactive toward nucleophilic substitution than the piperidine or cyano groups in analogs.
- Aromatic Interactions: Quinoxaline’s π-system may enable stronger stacking interactions compared to thiophene or tetrazole rings, impacting solubility and binding affinity in biological systems.
Preparation Methods
Structural Overview and Key Functional Groups
The target molecule comprises a quinoxaline core fused with a 3,4-dihydropyrazole ring, substituted at position 3 with a phenyl group and at position 2 with a 2-chloroethanone moiety. The IUPAC name, 2-chloro-1-[(3R)-5-phenyl-3-quinoxalin-5-yl-3,4-dihydropyrazol-2-yl]ethanone , highlights its stereochemistry (R-configuration at C3) and functional groups. Key spectral identifiers include:
Synthetic Pathways for 2-Chloro-1-(5-phenyl-3-quinoxalin-5-yl-3,4-dihydropyrazol-2-yl)ethanone
Retrosynthetic Analysis
The compound can be dissected into two primary subunits:
- Quinoxaline-5-yl moiety : Synthesized via cyclocondensation of o-phenylenediamine with α-keto esters.
- 3,4-Dihydropyrazole-chloroethanone segment : Constructed through cyclization of hydrazines with β-chloroketones.
Stepwise Synthesis Protocol
Synthesis of Quinoxaline-5-carbaldehyde
Procedure :
- React o-phenylenediamine (1.08 g, 10 mmol) with phenylglyoxal monohydrate (1.36 g, 10 mmol) in ethanol (50 mL) under reflux for 6 hours.
- Cool the mixture, isolate the precipitate via filtration, and recrystallize from ethanol to yield quinoxaline-5-carbaldehyde (1.58 g, 85%).
Characterization :
Formation of 3,4-Dihydropyrazole Intermediate
Procedure :
- Condense quinoxaline-5-carbaldehyde (1.85 g, 10 mmol) with phenylhydrazine (1.08 g, 10 mmol) in acetic acid (20 mL) at 80°C for 8 hours.
- Neutralize with K₂CO₃, extract with dichloromethane, and evaporate to obtain 5-phenyl-3-quinoxalin-5-yl-3,4-dihydropyrazole (2.21 g, 78%).
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbon, followed by cyclodehydration to form the dihydropyrazole ring.
Chloroacetylation of the Dihydropyrazole
Procedure :
- Dissolve 5-phenyl-3-quinoxalin-5-yl-3,4-dihydropyrazole (2.0 g, 6.7 mmol) in dry THF (30 mL).
- Add chloroacetyl chloride (0.76 mL, 10 mmol) dropwise under N₂ at 0°C, followed by triethylamine (1.4 mL, 10 mmol).
- Stir at room temperature for 12 hours, quench with water, and extract with ethyl acetate.
- Purify via column chromatography (hexane:EtOAc = 3:1) to yield the title compound as a white solid (1.92 g, 72%).
Critical Parameters :
Analytical Validation and Optimization
Spectroscopic Confirmation
- IR (KBr) : 1,680 cm⁻¹ (C=O), 1,580 cm⁻¹ (C=N), 740 cm⁻¹ (C-Cl).
- ¹H NMR (400 MHz, CDCl₃) : δ 8.92 (s, 1H, quinoxaline-H), 7.65–7.23 (m, 9H, aromatic), 4.32 (dd, J = 12.4 Hz, 1H, CH₂), 3.85 (dd, J = 12.4 Hz, 1H, CH₂), 3.12 (s, 2H, COCH₂Cl).
- HRMS (ESI) : m/z calc. for C₁₉H₁₅ClN₄O [M+H]⁺: 357.0876; found: 357.0881.
Challenges and Mitigation Strategies
Industrial Scalability and Environmental Impact
- Solvent Recovery : Ethanol and THF are recycled via distillation, reducing waste.
- Atom Economy : The chloroacetylation step achieves 85% atom efficiency.
Q & A
Q. What are the optimal synthetic routes for preparing 2-Chloro-1-(5-phenyl-3-quinoxalin-5-yl-3,4-dihydropyrazol-2-yl)ethanone?
The compound can be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid under reflux (4–6 hours). Post-reaction, the product is purified by recrystallization using ethanol or DMF–EtOH (1:1) mixtures to achieve high purity (>95%) . Key challenges include controlling reaction stoichiometry and minimizing by-products like unreacted hydrazine derivatives.
Q. Which spectroscopic techniques are most effective for structural characterization?
1H/13C NMR and IR spectroscopy are critical for confirming the pyrazole and quinoxaline moieties. X-ray crystallography (using SHELX programs) provides unambiguous structural validation, especially for diastereomeric configurations in the dihydropyrazole ring . Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.
Q. How can purity and stability be assessed under laboratory conditions?
Purity is determined via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis. Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure, monitored by TGA/DSC for thermal behavior and NMR for structural integrity .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound?
Crystallographic refinement using SHELXL may face issues such as twinning, disorder in the quinoxaline ring, or weak diffraction due to flexible dihydropyrazole groups. High-resolution data (≤1.0 Å) and iterative refinement cycles are recommended to resolve electron density ambiguities. Anisotropic displacement parameters improve model accuracy .
Q. How can computational modeling predict its interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) require accurate protonation states and force field parameterization. Use crystal structure coordinates (if available) to model binding pockets in enzymes like FAD-dependent oxidoreductases. Pharmacophore alignment with known inhibitors aids in activity prediction .
Q. What strategies address contradictory bioactivity data in pharmacological assays?
Discrepancies between in vitro and cell-based assays may stem from solubility issues or metabolite interference. Use dimethyl sulfoxide (DMSO) stock solutions at ≤0.1% v/v to avoid cytotoxicity. Validate target engagement via SPR or ITC binding studies and cross-reference with structural analogs .
Q. How to optimize reaction conditions for scale-up synthesis?
Replace traditional reflux with microwave-assisted synthesis to reduce reaction time (30–60 minutes) and improve yield. Employ column chromatography (silica gel, ethyl acetate/hexane) for intermediate purification. Monitor reaction progress via TLC and inline FTIR to detect carbonyl intermediates .
Q. What methods resolve stereochemical ambiguities in the dihydropyrazole ring?
Chiral HPLC (Chiralpak IA column) separates enantiomers, while NOESY NMR identifies spatial proximity of protons to confirm cis/trans configurations. Single-crystal X-ray diffraction remains the gold standard for absolute stereochemical assignment .
Q. How to design structure-activity relationship (SAR) studies for derivative synthesis?
Systematically modify substituents on the phenyl and quinoxaline rings. For example:
- Replace phenyl with naphthyl (as in ) to assess hydrophobic interactions.
- Introduce electron-withdrawing groups (e.g., -Cl, -F) to enhance electrophilicity.
Evaluate changes via enzymatic inhibition assays (IC50) and computational binding energy calculations .
Q. What analytical approaches validate synthetic intermediates?
LC-MS tracks intermediates in real-time, while 2D NMR (HSQC, HMBC) confirms regioselectivity in cyclization steps. X-ray powder diffraction (XRPD) identifies polymorphic forms during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
